SB 242084

Catalog No.
S003595
CAS No.
181632-25-7
M.F
C21H19ClN4O2
M. Wt
394.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SB 242084

CAS Number

181632-25-7

Product Name

SB 242084

IUPAC Name

6-chloro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-2,3-dihydroindole-1-carboxamide

Molecular Formula

C21H19ClN4O2

Molecular Weight

394.9 g/mol

InChI

InChI=1S/C21H19ClN4O2/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27)

InChI Key

GIUZEIJUFOPTMR-UHFFFAOYSA-N

SMILES

Array

Synonyms

6-chloro-5-methyl-1-((2-(2-methylpyrid-3-yloxy)pyrid-5-yl)carbamoyl)indoline, SB 242084, SB-242084, SB242084

Canonical SMILES

CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C

The exact mass of the compound 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. It belongs to the ontological category of pyridine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

SB 242084 is a potent and selective 5-HT2C receptor inverse agonist/antagonist with high affinity for the human cloned 5-HT2C receptor (pKi of 9.0). It is characterized by its high selectivity over the closely related 5-HT2A and 5-HT2B receptor subtypes, making it a critical tool for isolating 5-HT2C-mediated pathways in research. As a brain-penetrant compound, it is widely used in both in vitro and in vivo models to investigate the roles of the 5-HT2C receptor in anxiety, depression, appetite, and substance use disorders.

Choosing a less selective serotonin receptor antagonist, such as ketanserin, introduces a significant risk of confounding data due to off-target effects. Ketanserin has considerable affinity for 5-HT2A and α1-adrenergic receptors, making it impossible to attribute observed effects solely to 5-HT2C blockade. For studies requiring unambiguous interpretation of 5-HT2C receptor function, the high selectivity of SB 242084 is a prerequisite for generating reproducible and publishable results, as it minimizes the likelihood that off-target interactions are driving the biological outcome.

Superior Binding Selectivity Profile for 5-HT2C vs. 5-HT2A/2B Receptors

SB 242084 demonstrates exceptionally high selectivity for the human 5-HT2C receptor, with a binding affinity (pKi) of 9.0. This is markedly higher than its affinity for the closely related 5-HT2A (pKi 6.8) and 5-HT2B (pKi 7.0) receptors, translating to a selectivity of approximately 158-fold over 5-HT2A and 100-fold over 5-HT2B. In comparison, the alternative antagonist RS-102221 shows a lower affinity for 5-HT2C (pKi 8.4-8.7) and a selectivity of approximately 100-fold over 5-HT2A/2B. This enhanced affinity and selectivity profile ensures more precise target engagement.

Evidence DimensionReceptor Binding Affinity (pKi) & Selectivity (Fold-Difference)
Target Compound Data5-HT2C: 9.0; ~158-fold selective over 5-HT2A; ~100-fold selective over 5-HT2B
Comparator Or BaselineRS-102221: 5-HT2C: 8.4-8.7; ~100-fold selective over 5-HT2A/2B
Quantified DifferenceHigher target affinity (pKi 9.0 vs 8.7) and greater selectivity over 5-HT2A (158x vs 100x)
ConditionsRadioligand binding assays with cloned human serotonin receptors.

Higher selectivity minimizes the risk of off-target effects, leading to more reliable and interpretable data when investigating 5-HT2C-specific mechanisms.

High Functional Potency as an Inverse Agonist in Cell-Based Assays

Beyond simple binding, SB 242084 demonstrates potent functional activity as an inverse agonist. In cell lines expressing human 5-HT2C receptors, it effectively antagonizes agonist-stimulated phosphatidylinositol hydrolysis with a pKb of 9.3. This value is in close agreement with its high binding affinity (pKi 9.0), indicating efficient translation of receptor occupancy to functional blockade of both agonist-induced and constitutive receptor activity. This is a critical feature for experiments designed to probe the effects of basal receptor tone.

Evidence DimensionFunctional Antagonist Potency (pKb)
Target Compound Data9.3
Comparator Or BaselineBinding Affinity (pKi) of 9.0
Quantified DifferenceHigh concordance between binding and functional potency
Conditions5-HT-stimulated phosphatidylinositol hydrolysis in SH-SY5Y cells expressing human 5-HT2C receptors.

This confirms the compound is not just a binder but a potent functional modulator, essential for studies investigating the physiological consequences of silencing 5-HT2C receptor signaling.

Solubility Profile Suited for In Vitro DMSO-Based Workflows

SB 242084 (as the hydrochloride salt) is readily soluble in DMSO to at least 50 mM, facilitating the preparation of high-concentration stock solutions required for high-throughput screening and standard in vitro cell culture experiments. This contrasts with some alternative compounds or salt forms that may offer higher aqueous solubility but are less suited for workflows standardized on DMSO. The choice between SB 242084 and an alternative like RS-102221 hydrochloride, which has enhanced water solubility, is a critical procurement decision based on the intended experimental application and vehicle requirements.

Evidence DimensionMaximum Stock Solution Concentration
Target Compound Data≥50 mM in DMSO
Comparator Or BaselineAlternative salt forms (e.g., RS-102221 HCl) may offer higher aqueous solubility but may not be required for DMSO-based protocols.
Quantified DifferenceHigh DMSO solubility supports standard in vitro protocols.
ConditionsSolvent for stock solution preparation.

For labs whose protocols are built around DMSO stock solutions, SB 242084 provides reliable and straightforward handling and dosing, avoiding potential precipitation or formulation issues.

Isolating 5-HT2C from 5-HT2A/2B Receptor Effects in CNS Pathways

When the experimental goal is to unambiguously attribute a physiological or behavioral outcome to the 5-HT2C receptor, the superior selectivity of SB 242084 over less selective agents is critical. Its >100-fold selectivity for 5-HT2C over 5-HT2A/2B minimizes the risk of confounding results from off-target receptor modulation.

In Vivo Models Requiring Potent and Brain-Penetrant Target Blockade

SB 242084 is brain-penetrant and demonstrates in vivo efficacy at low doses (e.g., 0.1-1 mg/kg i.p. in rats for anxiolytic-like effects). This makes it a suitable choice for behavioral pharmacology studies where achieving significant central target engagement without administering large compound volumes or inducing peripheral side effects is necessary.

Cell-Based Assays Investigating Constitutive 5-HT2C Receptor Activity

As a potent inverse agonist with high functional potency (pKb 9.3), SB 242084 is the appropriate tool for studying systems with high basal 5-HT2C receptor tone. It allows researchers to effectively silence the receptor, revealing the functional role of its constitutive activity in cellular signaling.

Standardized In Vitro Assays and HTS Requiring DMSO-Based Dosing

The high solubility of SB 242084 in DMSO (≥50 mM) makes it highly compatible with automated liquid handling systems and standard cell culture protocols that rely on DMSO for compound storage and dilution. This ensures ease of use and reproducibility in screening and mechanistic studies.

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

394.1196536 Da

Monoisotopic Mass

394.1196536 Da

Heavy Atom Count

28

UNII

9FEE9A2U4Z

Other CAS

1049747-87-6

Wikipedia

SB-242084

Dates

Last modified: 09-13-2023
1. Psychopharmacology (Berl). 2009 May;203(4):665-75. doi:
10.1007/s00213-008-1413-3. Epub 2008 Nov 27.

The effects of the selective 5-HT(2C) receptor antagonist SB 242084 on learned
helplessness in male Fischer 344 rats.

Strong PV(1), Greenwood BN, Fleshner M.

Author information:
(1)Department of Integrative Physiology and the Center for Neuroscience,
University of Colorado, Clare Small Room 104, Campus Box 354, Boulder, CO 80309,
USA. paul.strong@colorado.edu

RATIONALE: Rats exposed to an uncontrollable stressor demonstrate a constellation
of behaviors such as exaggerated freezing and deficits in shuttle box escape
learning. These behaviors in rats have been called learned helplessness and have
been argued to model human stress-related mood disorders. Learned helplessness is
thought to be caused by hyperactivation of serotonin (5-HT) neurons in the dorsal
raphe nucleus (DRN) and a subsequent exaggerated release of 5-HT in DRN
projection sites. Blocking 5-HT(2C) receptors in the face of an increase in
serotonin can alleviate anxiety behaviors in some animal models. However,
specific 5-HT receptor subtypes involved in learned helplessness remain unknown.
OBJECTIVES: The current experiments tested the hypothesis that 5-HT(2C) receptor
activation is necessary and sufficient for the expression of learned
helplessness.
RESULTS: The selective 5-HT(2C) receptor antagonist SB 242084 (1.0 mg/kg)
administered i.p. to adult male Fischer 344 rats prior to shuttle box behavioral
testing, but not before stress, blocked stress-induced deficits in escape
learning but had no effect on the exaggerated shock-elicited freezing. The
selective 5-HT(2C) receptor agonist CP-809101 was sufficient to produce learned
helplessness-like behaviors in the absence of prior stress and these effects were
blocked by pretreatment with SB 242084.
CONCLUSIONS: Results implicate the 5-HT(2C) receptor subtype in mediating the
shuttle box escape deficits produced by exposure to uncontrollable stress and
suggest that different postsynaptic 5-HT receptor subtypes underlie the different
learned helplessness behaviors.



2. Neuropharmacology. 1999 Aug;38(8):1195-205.

SB 242084, a selective serotonin2C receptor antagonist, increases dopaminergic
transmission in the mesolimbic system.

Di Matteo V(1), Di Giovanni G, Di Mascio M, Esposito E.

Author information:
(1)Istituto di Ricerche Farmacologiche Mario Negri, Consorzio Mario Negri Sud,
Chieti, Italy.

Electrophysiological techniques and in vivo microdialysis were used to
investigate the effect of SB 242084, a potent and selective 5-HT2C receptor
antagonist in the control of nigro-striatal and mesolimbic dopaminergic function.
Thus, extracellular single unit recordings were performed from
neurochemically-identified dopamine (DA) neurons in the substantia nigra, pars
compacta (SNc) and the ventral tegmental area (VTA), as well as monitoring of
striatal and accumbal basal DA release in anesthetized rats following the
administration of SB 242084 and RO 60-0175. Administration of SB 242084 (160-640
microg/kg, i.v.) caused a dose-dependent increase in the basal firing rate of VTA
DA neurons, reaching its maximum (27.8+/-6%, above baseline) after 640 microg/kg.
Moreover, bursting activity was significantly enhanced by SB 242084 in the VTA.
On the other hand, SB 242084 (160-640 microg/kg, i.v.) did not cause any
significant change in the basal firing rate and bursting activity of DA neurons
in the SNc. Injection of the 5-HT2C receptor agonist RO 60-0175 (80-320%
microg/kg, i.v.) dose-dependently decreased the basal firing of DA neurons in the
VTA but not in the SNc. RO 60-0175 exerted its maximal inhibitory effect
(53.9+/-15.1%, below baseline) in the VTA at the dose of 320 microg/kg. Basal DA
release (34.8+/-9%, above baseline) and dihydroxyphenylacetic acid (DOPAC) efflux
(19.7+/-7%, above baseline) were significantly enhanced in the nucleus accumbens
following the intraperitoneal administration of 10 mg/kg SB 242084.
Intraperitoneal injection of 5 mg/kg SB 242084 significantly increased DA release
(16.4+/-6%, above baseline) in the nucleus accumbens, but did not affect DOPAC
efflux. In the striatum, SB 242084 (5 and 10 mg/kg, i.p.) only slightly increased
DA release above baseline (3.5+/-4 and 11.2+/-6%, respectively), without
affecting DOPAC efflux in this area. However, the effect of SB 242084 in the
striatum was rendered more evident by the fact that injection of the vehicle used
to dissolve the drug in a group of control rats, significantly reduced basal DA
output by 19.6+/-7%. Stimulation of 5-HT2C receptors by RO 60-0175 (1 mg/kg,
i.p.) significantly decreased DA release in the nucleus accumbens by 26.1+/-4%
(below baseline) 60 min after injection. On the other hand, RO 60-0175 (1 mg/kg,
i.p.) did not cause any significant change of DA release in the striatum.
However, DOPAC efflux was reduced by RO 60-0175 (1 mg/kg, i.p.) both in the
striatum and the nucleus accumbens. Taken together, these data indicate that the
central 5-HT system exerts a tonic and phasic inhibitory control on mesolimbic DA
neuron activity and that 5-HT2C receptor subtypes are involved in this effect.
Moreover, these findings might open new possibilities for the employment of
5-HT2C receptor antagonists in the treatment of neuropsychiatric disorders
related to a hypofunction of central DA neurons.



3. Neuropharmacology. 1997 Apr-May;36(4-5):609-20.

SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist.

Kennett GA(1), Wood MD, Bright F, Trail B, Riley G, Holland V, Avenell KY, Stean
T, Upton N, Bromidge S, Forbes IT, Brown AM, Middlemiss DN, Blackburn TP.

Author information:
(1)Department of Medicinal Chemistry, SmithKline Beecham Pharmaceuticals, Harlow,
Essex, U.K.

SB 242084 has a high affinity (pKi 9.0) for the cloned human 5-HT2C receptor and
100- and 158-fold selectivity over the closely related cloned human 5-HT2B and
5-HT2A subtypes respectively. SB 242084 had over 100-fold selectivity over a
range of other 5-HT, dopamine and adrenergic receptors. In studies of
5-HT-stimulated phosphatidylinositol hydrolysis using SH-SY5Y cells stably
expressing the cloned human 5-HT2C receptor, SB 242084 acted as an antagonist
with a pKb of 9.3, which closely resembled its corresponding receptor binding
affinity. SB 242084 potently inhibited m-chlorophenylpiperazine (mCPP, 7 mgkg
i.p. 20 min pre-test)-induced hypolocomotion in rats, a model of in vivo central
5-HT2C receptor function, with an ID50 of 0.11 mg/kg i.p., and 2.0 mg/kg p.o. SB
242084 (0.1-1 mg/kg i.p.) exhibited an anxiolytic-like profile in the rat social
interaction test, increasing time spent in social interaction, but having no
effect on locomotion. SB 242084 (0.1-1 mg/kg i.p.) also markedly increased
punished responding in a rat Geller-Seifter conflict test of anxiety, but had no
consistent effect on unpunished responding. A large acute dose of SB 242084 (30
mg/kg p.o.) had no effect on seizure susceptibility in the rat maximal
electroshock seizure threshold test. Also, while SB 242084 (2 and 6 mg/kg p.o. 1
hr pre-test) antagonized the hypophagic response to mCPP, neither acute nor
subchronic administration of the drug, for 5 days at 2 or 6 mg/kg p.o. twice
daily, affected food intake or weight gain. The results suggest that SB 242084 is
the first reported selective potent and brain penetrant 5-HT2C receptor
antagonist and has anxiolytic-like activity, but does not possess either
proconvulsant or hyperphagic properties which are characteristic of mutant mice
lacking the 5-HT2C receptor.

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